molecular formula C10H10N4O B13068289 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one

1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one

Cat. No.: B13068289
M. Wt: 202.21 g/mol
InChI Key: CKQXKDHXWPHTLH-UHFFFAOYSA-N
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Description

1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]propan-1-one is a heterocyclic organic compound featuring a pyridine ring substituted with a 1,2,4-triazole moiety at the 5-position and a propan-1-one group at the 2-position. Its molecular formula is C₁₀H₁₀N₄O (assuming a propionyl group replaces the ethanone in the structurally similar compound described in , which has the formula C₉H₈N₄O) .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

1-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]propan-1-one

InChI

InChI=1S/C10H10N4O/c1-2-10(15)9-4-3-8(5-12-9)14-7-11-6-13-14/h3-7H,2H2,1H3

InChI Key

CKQXKDHXWPHTLH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC=C(C=C1)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Direct Acylation of Triazolylpyridine Precursors

One approach involves the acylation of a 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine intermediate with propanoyl chloride or related acyl halides. This method is inspired by protocols used for related triazole derivatives, where acylation in the presence of sodium acetate and acetic acid yields hydrazide intermediates that cyclize to form triazole rings.

  • Key Reaction Conditions:

    • Use of acyl chlorides (e.g., propanoyl chloride) in acetic acid
    • Sodium acetate as a base
    • Temperature control to avoid side reactions
    • One-pot synthesis possible with in situ acyl chloride preparation when commercial availability is limited
  • Advantages:

    • High yields (up to 98% in analogous systems)
    • Avoids isolation of unstable intermediates
    • Scalable for multiple derivatives

Nucleophilic Substitution on Halogenated Pyridinyl Ketones

Another common method is the nucleophilic substitution of halogenated pyridin-2-ylpropan-1-one derivatives with 1H-1,2,4-triazole anions. This is performed by reacting the halogenated ketone (e.g., 2-chloropyridin-5-ylpropan-1-one) with an alkaline salt of 1H-1,2,4-triazole in an organic solvent with a suitable catalyst at elevated temperatures (80–200 °C).

  • Typical Procedure:

    • Preparation of ketal-protected halogenated acetone derivatives to stabilize reactive intermediates
    • Reaction with alkaline triazole salt (e.g., potassium or sodium salt)
    • Hydrolysis of ketal protecting groups under acidic conditions to yield the ketone
    • Isolation of product as hydrochloride salt for purification
  • Reaction Scheme:

Step Reagents/Conditions Product/Intermediate
1 Ketal of 1,3-dihaloacetone + alkaline triazole salt, organic solvent, catalyst, 80–200 °C Ketal-protected triazolyl intermediate
2 Hydrolysis with concentrated mineral acid This compound
  • Benefits:
    • High selectivity for N1 substitution on triazole
    • Avoids direct handling of unstable acyl halides
    • Applicable for large-scale synthesis

Cyclization from Hydrazide Precursors

Hydrazide intermediates derived from pyridine carboxylic acids can be cyclized with formic acid or other reagents to form the 1,2,4-triazole ring. This method is common in triazole chemistry and can be adapted for the target compound by starting from pyridinyl hydrazides functionalized with propanone groups.

  • Typical Steps:

    • Synthesis of pyridinyl hydrazide with propanone substituent
    • Cyclization using formic acid or formamide derivatives
    • Purification and isolation of triazole product
  • Yields and Notes:

    • Reported yields for similar triazole syntheses range from 80% to 95%
    • Requires careful control of reaction time and temperature to avoid side products

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Direct Acylation of Triazolylpyridine Propanoyl chloride, sodium acetate, acetic acid Room temp to reflux, one-pot possible Up to 98% High yield, one-pot synthesis Requires acyl chloride availability
Nucleophilic Substitution on Halogenated Ketone Halogenated pyridinyl ketone, alkaline triazole salt, catalyst 80–200 °C, organic solvent, acidic hydrolysis 85–95% High selectivity, scalable Multi-step, requires ketal protection
Cyclization from Hydrazide Precursors Pyridinyl hydrazide, formic acid Reflux, acidic conditions 80–95% Straightforward cyclization Sensitive to reaction conditions

Research Findings and Optimization Notes

  • One-pot synthesis methods combining acylation and cyclization have been demonstrated to improve efficiency and yield, reducing purification steps.
  • The in situ preparation of acyl chlorides from carboxylic acids is a practical adaptation when commercial acyl chlorides are unavailable.
  • Use of ketal protecting groups during nucleophilic substitution protects the ketone functionality from side reactions and facilitates subsequent hydrolysis to the ketone.
  • Reaction temperature and solvent choice critically influence the selectivity and yield; polar aprotic solvents with catalytic bases are preferred for substitution reactions.
  • Cyclization reactions require careful control of acidity and temperature to avoid decomposition or polymerization of intermediates.
  • Structural analogs of the target compound synthesized via these methods show promising antimicrobial activity, indicating the synthetic routes are suitable for medicinal chemistry applications.

Chemical Reactions Analysis

1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or pyridine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The triazole ring is well-documented for its antimicrobial properties. Compounds containing triazole moieties have been shown to exhibit significant activity against a range of pathogens, including bacteria and fungi. Studies indicate that derivatives of 1-[5-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]propan-1-one demonstrate potent antifungal activity against strains such as Candida albicans and Aspergillus species. The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Properties
Recent research has highlighted the potential anticancer effects of triazole-containing compounds. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis in various cancer cell lines suggests that it could serve as a lead compound for developing new anticancer agents .

Enzyme Inhibition
Triazole derivatives are also recognized for their role as enzyme inhibitors. Specifically, they have been studied for their inhibitory effects on various enzymes involved in metabolic pathways relevant to disease states. For example, compounds with similar structures have been shown to inhibit certain kinases and phosphodiesterases, which are critical in cancer and inflammatory diseases .

Agricultural Applications

Fungicides
The structural features of this compound make it a candidate for development as a fungicide. Triazole fungicides are widely used in agriculture due to their effectiveness against a broad spectrum of fungal pathogens. Research indicates that compounds derived from triazoles can effectively control diseases in crops such as wheat and barley by inhibiting fungal growth and spore germination .

Plant Growth Regulators
Additionally, triazole derivatives have been explored for their potential as plant growth regulators. They can modulate plant hormone levels and enhance stress resistance in plants under adverse environmental conditions. This application is particularly valuable in sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .

Materials Science

Polymer Chemistry
In materials science, the incorporation of triazole groups into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Polymers modified with triazole-containing compounds exhibit improved resistance to degradation under extreme conditions, making them suitable for applications in coatings and composites .

Sensors and Electronics
The unique electronic properties of triazoles allow their use in developing sensors and electronic devices. Research has demonstrated that materials incorporating triazole derivatives can exhibit significant changes in conductivity or luminescence upon exposure to specific analytes, making them valuable for sensor technology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]propan-1-one and its analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight Reported Applications
This compound (Target Compound) C₁₀H₁₀N₄O Propan-1-one group ~206.22* Likely antifungal candidate (inferred from triazole derivatives in )
1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one () C₉H₈N₄O Ethan-1-one group 188.19 Unknown (temporarily out of stock; potential research compound)
[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine hydrochloride () C₈H₁₀ClN₅ Methanamine hydrochloride 219.65 Pharmaceutical intermediate (common for amine salts in drug formulations)
Imidazolylindol-propanol () Not specified Imidazole-indole-propanol hybrid Not specified Antifungal agent (MIC = 0.001 μg/mL against Candida albicans)

*Calculated based on molecular formula.

Key Structural and Functional Insights :

However, this could also reduce aqueous solubility, necessitating formulation adjustments. The methanamine hydrochloride derivative () exhibits higher polarity due to the amine and hydrochloride groups, favoring solubility in biological matrices—a critical feature for drug delivery .

Antifungal Potential: While direct data on the target compound’s antifungal activity are lacking, highlights the efficacy of triazole-containing analogs (e.g., imidazolylindol-propanol) against Candida spp. and Aspergillus fumigatus. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis .

Synthetic and Commercial Considerations :

  • The ethan-1-one analog () is temporarily unavailable commercially, suggesting high demand in research pipelines. This underscores the need for scalable synthesis routes for such triazole-pyridine derivatives .
  • The hydrochloride salt in ’s compound exemplifies a common strategy to improve stability and shelf life in drug development .

Biological Activity

The compound 1-[5-(1H-1,2,4-triazol-1-YL)pyridin-2-YL]propan-1-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C11H12N4OC_{11}H_{12}N_{4}O. The compound features a triazole ring linked to a pyridine moiety, which is known to enhance its biological properties.

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyridine structures exhibit significant antimicrobial properties. A study showed that derivatives of triazoles possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. For example, triazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways . In vitro studies revealed that certain triazole-based compounds exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells .

Enzyme Inhibition

The compound has also demonstrated enzyme inhibition capabilities. Specifically, it has been noted for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition could lead to potential applications in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate activity compared to established antibiotics .

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on HCT-116 cells. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity. Further analysis revealed that the compound triggered apoptosis through mitochondrial pathways .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialE. coli32 µg/mL
AnticancerHCT-11615 µM
Enzyme InhibitionDHFRNot specified

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